N-cyclobutylcyclohexanamine hydrochloride

Description

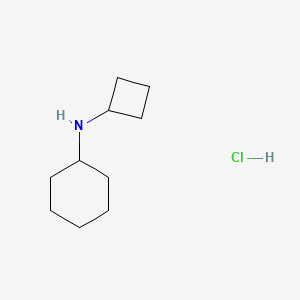

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H20ClN |

|---|---|

Molecular Weight |

189.72 g/mol |

IUPAC Name |

N-cyclobutylcyclohexanamine;hydrochloride |

InChI |

InChI=1S/C10H19N.ClH/c1-2-5-9(6-3-1)11-10-7-4-8-10;/h9-11H,1-8H2;1H |

InChI Key |

LOLPRPOYHPNNJY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2CCC2.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Cyclobutylcyclohexanamine Hydrochloride

Diverse Synthetic Routes for N-cyclobutylcyclohexanamine Hydrochloride and its Precursors

The synthesis of N-substituted cyclohexylamines, such as N-cyclobutylcyclohexanamine, is predominantly achieved through the reductive amination of cyclohexanone (B45756) with the corresponding primary amine, in this case, cyclobutylamine (B51885). pearson.comkoreascience.kr This versatile reaction forms the basis for various synthetic approaches. The final hydrochloride salt is typically prepared by treating the synthesized free amine with hydrochloric acid.

Classical Synthetic Approaches and Yield Optimization

The classical approach to synthesizing N-alkylated cyclohexylamines involves a one-pot or stepwise reductive amination process. pearson.com This method entails the reaction of cyclohexanone with cyclobutylamine to form an imine intermediate, which is then reduced to the desired secondary amine.

Commonly employed reducing agents in this classical context include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂ gas with a metal catalyst). sigmaaldrich.com Optimization of the reaction yield typically involves manipulating several factors:

Stoichiometry of Reactants: Adjusting the molar ratio of cyclohexanone to cyclobutylamine can influence the equilibrium of imine formation and minimize side reactions.

pH Control: The rate of imine formation is often pH-dependent. Maintaining a slightly acidic medium can catalyze the dehydration step in imine formation without significantly hydrolyzing the imine back to the starting materials.

Choice of Reducing Agent: The nature of the reducing agent is crucial. Milder reducing agents like sodium cyanoborohydride are often preferred as they selectively reduce the imine in the presence of the unreacted ketone. pearson.com

While specific yield data for N-cyclobutylcyclohexanamine is not available, studies on similar systems report yields ranging from moderate to high, contingent on the optimization of these parameters.

Novel Catalytic Strategies in this compound Synthesis

Modern synthetic chemistry has seen the development of various novel catalytic systems to enhance the efficiency and selectivity of reductive amination reactions. For the synthesis of N-substituted cyclohexylamines, these strategies often focus on heterogeneous catalysts that are easily separable and recyclable.

Research on analogous reactions has explored the use of various metal-based catalysts, including those based on:

Copper: Copper-based catalysts have been investigated for the reductive amination of cyclohexanone. researchgate.net

Group VIII Metals: Metals such as nickel, palladium, platinum, and rhodium, often supported on carriers like alumina (B75360) or carbon, are effective for the catalytic hydrogenation of the intermediate imine. researchgate.netmdpi.com

The choice of catalyst and support can significantly impact the reaction conditions required (e.g., temperature and hydrogen pressure) and the selectivity towards the desired secondary amine over potential byproducts. For instance, a study on the reductive amination of cyclohexanone with ammonia (B1221849) utilized a Cu-Cr-La/γ-Al₂O₃ catalyst. koreascience.kr While not directly applicable to N-cyclobutylcyclohexanamine, this highlights the ongoing research into new catalytic systems for this class of compounds.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of amines is an area of active research, focusing on reducing the environmental impact of chemical processes. ijpsjournal.comjddhs.commdpi.comrasayanjournal.co.in For a hypothetical green synthesis of this compound, several strategies could be employed:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or even performing the reaction under solvent-free conditions. jddhs.commdpi.com

Biocatalysis: The use of enzymes, such as imine reductases or transaminases, offers a highly selective and environmentally friendly route to chiral amines under mild reaction conditions. jddhs.com While specific enzymes for N-cyclobutylcyclohexanamine have not been reported, this approach is a cornerstone of green pharmaceutical synthesis.

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comrasayanjournal.co.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Reductive amination is inherently quite atom-economical.

Reaction Mechanisms and Kinetics of this compound Formations and Transformations

The formation of N-cyclobutylcyclohexanamine via reductive amination proceeds through a well-established mechanistic pathway.

Mechanistic Elucidation of Key Reaction Steps

Imine Formation: The reaction initiates with the nucleophilic attack of the nitrogen atom of cyclobutylamine on the electrophilic carbonyl carbon of cyclohexanone. This is typically followed by a proton transfer to form a carbinolamine intermediate. Under slightly acidic conditions, the hydroxyl group of the carbinolamine is protonated, making it a good leaving group (water). Subsequent elimination of water leads to the formation of a protonated imine (iminium ion), which is then deprotonated to yield the neutral imine.

Reduction of the Imine: The C=N double bond of the imine is then reduced to a C-N single bond. In the case of catalytic hydrogenation, this involves the addition of hydrogen across the double bond on the surface of the metal catalyst. When using hydride reducing agents like sodium borohydride, a hydride ion (H⁻) attacks the electrophilic carbon of the imine, followed by protonation of the resulting anion to give the final secondary amine.

Kinetic Studies of this compound Reactions

Detailed kinetic studies specifically for the reaction of cyclohexanone with cyclobutylamine to form N-cyclobutylcyclohexanamine are not available in the published literature. However, kinetic investigations of similar imine formation and reduction reactions have been conducted. These studies generally show that the rate of imine formation can be influenced by factors such as the concentration of reactants, temperature, pH, and the presence of a catalyst. The subsequent reduction step is also subject to kinetic control, with its rate depending on the nature of the reducing agent or catalyst, temperature, and pressure (in the case of catalytic hydrogenation).

Design and Synthesis of this compound Analogs and Derivatives

The generation of analogs and derivatives of N-cyclobutylcyclohexanamine is crucial for exploring structure-activity relationships (SAR) in medicinal chemistry and materials science. Modifications can be systematically introduced to the cyclohexyl or cyclobutyl moieties, or at the nitrogen atom itself, to modulate the compound's physicochemical properties.

Strategies for Structural Modification and Diversification

The synthesis of a diverse library of N-cyclobutylcyclohexanamine analogs can be achieved through various synthetic strategies. A primary and highly effective method is reductive amination, which offers a straightforward approach to forming the core secondary amine structure from readily available precursors. pearson.comresearchgate.net This method's versatility allows for the introduction of diversity by varying either the ketone or the amine starting material. researchgate.net

One common strategy begins with cyclohexanone and its derivatives. By reacting substituted cyclohexanones with cyclobutylamine in the presence of a reducing agent, a range of analogs with modifications on the cyclohexane (B81311) ring can be produced. koreascience.kr Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. d-nb.info

Conversely, analogs with variations on the N-substituent can be synthesized by reacting cyclohexylamine (B46788) with different cyclobutanone (B123998) derivatives or other cyclic ketones, followed by reduction. This approach allows for the exploration of how the size and substitution of the N-cycloalkyl group influence the compound's properties.

Further diversification can be achieved by N-alkylation of a primary cyclohexylamine or cyclobutylamine with an appropriate alkyl halide. However, this method can sometimes lead to overalkylation, yielding tertiary amines and quaternary ammonium (B1175870) salts, which necessitates careful control of reaction conditions. acs.org Modern approaches often employ transition-metal catalyzed reactions, such as the Buchwald-Hartwig amination, to achieve more controlled and selective N-alkylation. researchgate.net

The following table outlines potential diversification strategies for synthesizing analogs of N-cyclobutylcyclohexanamine.

| Strategy | Variable Component 1 | Variable Component 2 | Reducing Agent/Catalyst | Potential Analogs |

| Reductive Amination | Substituted Cyclohexanones | Cyclobutylamine | NaBH₃CN, H₂/Pd | Cyclohexyl-substituted analogs |

| Reductive Amination | Cyclohexanone | Substituted Cyclobutylamines | NaBH₄, H₂/Ni | Cyclobutyl-substituted analogs |

| N-Alkylation | Cyclohexylamine | Cyclobutyl Halide | K₂CO₃, NaI | Core structure, risk of overalkylation |

| C-N Cross-Coupling | Cyclohexylamine | Cyclobutyl Bromide | Pd Catalyst, Ligand | Controlled synthesis of the core structure |

Stereoselective Synthesis of this compound Isomers

The stereochemistry of N-cyclobutylcyclohexanamine can significantly impact its biological activity and physical properties. The cyclohexyl ring can exist in different conformations, and the introduction of substituents on either ring can create chiral centers, leading to enantiomers and diastereomers.

Stereoselective synthesis aims to control the formation of these specific isomers. mdpi.com One approach involves the use of chiral starting materials. For instance, employing an enantiomerically pure substituted cyclohexanone in a reductive amination reaction can lead to the formation of a specific diastereomer of the final product. nih.gov

Alternatively, chiral catalysts or auxiliaries can be used to induce stereoselectivity in the key bond-forming step. Asymmetric reductive amination, for example, can be achieved using a chiral catalyst, which guides the approach of the reducing agent to the imine intermediate, resulting in the preferential formation of one enantiomer. nih.gov Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of cyclic compounds. nih.gov

Another strategy involves the use of chiral auxiliaries. A chiral group can be temporarily attached to the amine or ketone, directing the stereochemical outcome of the reaction. Once the desired stereocenter is established, the auxiliary is cleaved to yield the enantiomerically enriched product.

The table below summarizes potential strategies for the stereoselective synthesis of N-cyclobutylcyclohexanamine isomers.

| Strategy | Key Reagents/Catalysts | Stereochemical Control | Outcome |

| Chiral Substrate Control | Enantiomerically pure substituted cyclohexanone | Substrate-induced diastereoselectivity | Diastereomerically enriched product |

| Asymmetric Catalysis | Chiral metal catalyst (e.g., Rhodium-based) and a hydride source | Catalyst-controlled enantioselective reduction of the imine | Enantiomerically enriched product |

| Chiral Auxiliary | Evans auxiliary or other chiral amine derivatives | Auxiliary-controlled diastereoselective alkylation or reduction | Diastereomerically pure intermediate, followed by auxiliary removal |

| Enzymatic Resolution | Lipases or other hydrolases | Kinetic resolution of a racemic mixture of the amine or a precursor | Separation of enantiomers |

Advanced Structural Elucidation and Computational Characterization of N Cyclobutylcyclohexanamine Hydrochloride

Spectroscopic Methodologies for the Structural Characterization of N-cyclobutylcyclohexanamine Hydrochloride

Spectroscopic techniques are fundamental in determining the molecular structure of a compound by analyzing its interaction with electromagnetic radiation. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) provides a complete picture of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR spectroscopy would be employed for a complete structural assignment. nih.gov

In ¹H NMR, the proton signals for the cyclohexyl and cyclobutyl rings would appear in the aliphatic region. The proton on the nitrogen atom, being adjacent to an electron-withdrawing ammonium (B1175870) group, would likely be deshielded and appear at a lower field. The proton on the carbon attached to the nitrogen (the methine proton of the cyclohexane (B81311) ring) would also be shifted downfield. Spin-spin coupling between adjacent, non-equivalent protons would result in complex splitting patterns, which can be analyzed to confirm the connectivity of the protons.

In ¹³C NMR, each unique carbon atom in the molecule would produce a distinct signal. The chemical shifts of these signals are indicative of their electronic environment. The carbon atoms directly bonded to the nitrogen would be expected to have the largest chemical shift (most downfield) within their respective ring systems due to the inductive effect of the nitrogen atom.

Hypothetical ¹H NMR Data for this compound

| Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-H | 9.0-9.5 | Broad Singlet | 2H |

| Cyclohexyl-CH-N | 3.1-3.3 | Multiplet | 1H |

| Cyclobutyl-CH-N | 3.5-3.7 | Multiplet | 1H |

| Cyclohexyl-CH₂ | 1.0-2.1 | Multiplet | 10H |

Hypothetical ¹³C NMR Data for this compound

| Assignment | Hypothetical Chemical Shift (ppm) |

|---|---|

| Cyclohexyl-C-N | 58-62 |

| Cyclobutyl-C-N | 50-54 |

| Cyclohexyl-CH₂ | 24-35 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. sfu.ca For this compound, these techniques would confirm the presence of key structural features.

The IR spectrum would be expected to show a broad and strong absorption band in the region of 2700-3000 cm⁻¹, which is characteristic of the N-H⁺ stretching vibration of a secondary ammonium salt. The C-H stretching vibrations of the aliphatic cyclobutyl and cyclohexyl groups would appear as sharp peaks between 2850 and 3000 cm⁻¹. Other important vibrations include C-H bending, C-N stretching, and C-C stretching, which would be found in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data by providing clear signals for the C-C bond vibrations within the carbocyclic rings. sfu.ca The combination of both techniques allows for a more complete vibrational analysis of the molecule.

Expected Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H⁺ Stretch | 2700-3000 (broad) | IR |

| C-H Stretch (aliphatic) | 2850-3000 | IR, Raman |

| C-H Bend | 1350-1480 | IR, Raman |

| C-N Stretch | 1100-1250 | IR |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the parent compound and offers structural clues based on its fragmentation patterns. nih.gov

For this compound, an electrospray ionization (ESI) source would likely be used, which is suitable for analyzing pre-formed ions in salts. The analysis would detect the N-cyclobutylcyclohexanammonium cation. The high-resolution mass spectrum would provide the exact mass of this cation, allowing for the confirmation of its elemental formula.

Tandem mass spectrometry (MS/MS) experiments would involve selecting the parent ion and subjecting it to collision-induced dissociation to study its fragmentation pathways. Common fragmentation patterns for such amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and loss of the alkyl substituents. For instance, fragmentation could result in the loss of the cyclobutyl group or cleavage within the cyclohexane ring.

Predicted Mass Spectrometry Data for N-cyclobutylcyclohexanamine Cation

| Ion | Description | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated parent molecule (cation) | 168.175 |

| [M+H - C₄H₇]⁺ | Loss of a cyclobutyl radical | 112.112 |

| [C₆H₁₂N]⁺ | Fragment from alpha-cleavage | 98.097 |

X-ray Crystallography and Solid-State Structure Analysis of this compound

While spectroscopy reveals the molecular structure, X-ray crystallography provides definitive information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of a crystalline solid. mdpi.comrigaku.com By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a precise electron density map of the unit cell can be generated. nih.gov

An SCXRD study of this compound would unambiguously determine:

Molecular Conformation: The exact conformation of the cyclohexyl ring (likely a chair conformation) and the puckering of the cyclobutyl ring.

Ionic Interactions: The precise location of the chloride anion relative to the ammonium cation, detailing the hydrogen bonding between the N-H⁺ group and the Cl⁻ ion.

Crystal Packing: How the individual ion pairs are arranged in the crystal lattice, revealing any intermolecular interactions that stabilize the crystal structure.

This technique yields fundamental crystallographic data, including the unit cell dimensions, space group, and atomic coordinates for every atom in the structure.

Crystallographic Parameters Determined by SCXRD

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group describing the arrangement of molecules. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Bond Lengths & Angles | Precise measurements of all intramolecular bond lengths and angles. |

Polymorphism and Crystal Engineering of this compound

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. researchgate.net Different polymorphs of the same compound can have distinct physical properties, including solubility, melting point, and stability, which is of critical importance in the pharmaceutical industry. ub.edu

The existence of polymorphs of this compound is possible, where each form would feature a different arrangement of the ion pairs in the crystal lattice. These different packing arrangements could arise from variations in crystallization conditions such as solvent, temperature, or pressure.

Crystal engineering is the rational design of functional molecular solids. nih.gov This field involves understanding and utilizing intermolecular interactions to control the assembly of molecules into a desired crystalline architecture. For this compound, crystal engineering principles could be applied to:

Screen for Polymorphs: Systematically varying crystallization conditions to discover and isolate different polymorphic forms.

Design Co-crystals: Combining this compound with other neutral molecules (co-formers) to create new crystalline solids with potentially improved physical properties.

Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray Powder Diffraction (XRPD) would be essential for identifying and characterizing any new solid forms discovered through these efforts. ub.edu

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry serves as a powerful tool to complement experimental data by providing a theoretical framework for understanding the intricate properties of molecules. For this compound, these methods can elucidate its three-dimensional structure, electronic distribution, and dynamic behavior.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the electronic structure and predicting the reactivity of this compound. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and electron density distribution.

A typical DFT study would begin with the geometry optimization of the N-cyclobutylcyclohexanamine cation. This process identifies the most stable three-dimensional arrangement of atoms. From the optimized structure, a wealth of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity.

Furthermore, the calculation of the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For the protonated amine, the MEP would show a region of high positive potential around the ammonium group, indicating its susceptibility to nucleophilic attack, and regions of lower potential around the nonpolar cyclobutyl and cyclohexyl rings.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 9.7 eV | Indicates chemical stability and reactivity. |

| Dipole Moment | ~2.5 D | Measures the overall polarity of the molecule. |

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound in various environments, such as in aqueous solution. mdpi.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with water molecules. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation would then be run for a sufficient length of time to observe the molecule's conformational changes and its interactions with the surrounding water molecules.

Key insights from MD simulations would include the hydration shell structure around the ammonium group and the hydrophobic interactions of the cyclobutyl and cyclohexyl rings. The simulations could also reveal the flexibility of the rings and the rotational freedom around the C-N bonds. This information is crucial for understanding how the molecule behaves in a biological context, such as its ability to cross cell membranes or interact with protein binding sites.

The following table outlines the typical parameters and expected outcomes of an MD simulation for this compound in an aqueous environment.

| Parameter/Output | Description | Example Value/Observation |

|---|---|---|

| Force Field | Set of equations and parameters to describe interatomic forces. | CHARMM, AMBER |

| Simulation Time | The duration of the simulated molecular motion. | 100 nanoseconds |

| Radial Distribution Function | Describes the probability of finding a water molecule at a certain distance from the ammonium group. | A sharp peak at ~2.8 Å, indicating a well-defined first hydration shell. |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the molecule's structure from its initial state. | Fluctuations around an equilibrium value, indicating conformational stability. |

In silico methods are computational techniques used to predict the physicochemical and pharmacokinetic properties of a molecule. These predictions are valuable in the early stages of drug discovery to assess the potential of a compound to be a viable drug candidate. nih.gov For this compound, various properties can be predicted using software tools that employ quantitative structure-activity relationship (QSAR) models.

Predicted properties would include absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. For instance, its lipophilicity (logP) can be calculated, which is a key determinant of its ability to cross biological membranes. Other important predictions include its aqueous solubility, plasma protein binding, and potential to inhibit cytochrome P450 enzymes. mdpi.com

While specific in silico predictions for this compound are not published, we can look at the properties of structurally similar compounds to get an idea of the expected values. For example, dicyclohexylamine (B1670486) has a calculated logP of around 4.37 for its neutral form, suggesting significant lipophilicity. oecd.org The table below presents a hypothetical ADMET profile for this compound based on what would be expected for a molecule of its structure.

| Property | Predicted Value | Implication |

|---|---|---|

| LogP (octanol/water partition coefficient) | ~3.5 | Indicates good lipophilicity and potential for membrane permeability. |

| Aqueous Solubility | Moderately soluble | Sufficient solubility for absorption and distribution. |

| Blood-Brain Barrier Permeability | Likely to cross | Suggests potential for central nervous system activity. |

| CYP2D6 Inhibition | Potential inhibitor | May interact with the metabolism of other drugs. |

Advanced Analytical Methodologies for N Cyclobutylcyclohexanamine Hydrochloride Research

High-Performance Liquid Chromatography (HPLC) Methodologies for N-cyclobutylcyclohexanamine Hydrochloride

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility allows for both quantitative purity assessments and challenging enantiomeric separations.

Reversed-phase HPLC is the most common mode of chromatography used for the quality control of pharmaceutical substances. For this compound, a C18 column is typically employed, which separates compounds based on their hydrophobicity. The hydrochloride salt is a polar compound and will have a relatively short retention time on a non-polar stationary phase. The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The buffer is crucial for maintaining a consistent pH and ensuring the analyte is in a single ionic form, which leads to sharp, symmetrical peaks.

A typical RP-HPLC method for the analysis of this compound would utilize a C18 stationary phase with a mobile phase of acetonitrile and a phosphate (B84403) buffer at a slightly acidic pH. This ensures that the secondary amine is protonated, leading to good peak shape and retention. UV detection is suitable for this compound, typically in the lower UV range (e.g., 210-220 nm), where the amine functional group exhibits some absorbance. An example of a suitable HPLC system for this analysis is presented in the table below.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 215 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~4.5 min |

This method can be used to determine the purity of this compound by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. It is also used to quantify the amount of the compound in a sample by comparing its peak area to that of a reference standard of known concentration.

N-cyclobutylcyclohexanamine possesses a chiral center at the cyclohexyl ring's point of attachment to the nitrogen atom. As enantiomers can have different pharmacological and toxicological profiles, their separation and quantification are critical. Chiral HPLC is the preferred method for this purpose, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

For the enantiomeric separation of secondary amines like N-cyclobutylcyclohexanamine, cyclodextrin-based CSPs are particularly effective. sigmaaldrich.comnih.govresearchgate.net These phases, such as those derived from β-cyclodextrin, create a chiral environment where the enantiomers can form transient diastereomeric complexes with differing stabilities, resulting in different retention times. nih.govmdpi.com The mobile phase in chiral HPLC is often non-polar, such as a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, to promote the necessary interactions for separation.

The following table outlines a potential chiral HPLC method for the separation of N-cyclobutylcyclohexanamine enantiomers.

| Parameter | Condition |

|---|---|

| Column (CSP) | Cellulose or Amylose derivative-coated silica (B1680970) gel (e.g., Chiralcel OD-H) |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm |

| Expected Resolution (Rs) | > 1.5 |

The resolution (Rs) is a critical parameter in chiral separations, with a value greater than 1.5 indicating baseline separation of the two enantiomers. This allows for accurate determination of the enantiomeric purity or enantiomeric excess (ee) of a sample.

The development and validation of HPLC methods are essential to ensure that they are suitable for their intended purpose and provide reliable results. The validation process is guided by international guidelines, such as those from the International Council for Harmonisation (ICH).

Accuracy is the closeness of the test results to the true value. It is typically assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is measured. For this compound, accuracy would be determined by spiking a placebo with known concentrations of the compound and analyzing the samples.

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is determined by analyzing a series of standards of different concentrations and plotting the response (peak area) against concentration. The correlation coefficient (r²) of the resulting calibration curve should be close to 1.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, this may involve varying the mobile phase composition, pH, column temperature, and flow rate.

The following table provides typical acceptance criteria for the validation of an HPLC method for a pharmaceutical compound. ufmg.brd-nb.inforesearchgate.netnih.gov

| Parameter | Acceptance Criteria |

|---|---|

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | ≤ 2.0% |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Robustness | RSD of results should remain within acceptable limits (e.g., ≤ 2.0%) |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |

Gas Chromatography (GC) and Hyphenated GC Techniques for this compound

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself is not suitable for direct GC analysis due to its low volatility and polar nature, its free base form or a derivatized form can be analyzed.

GC-MS is a highly sensitive and selective technique that combines the separation power of GC with the identification capabilities of MS. It is particularly useful for identifying and quantifying volatile impurities and degradation products in a sample. mdpi.comresearchgate.net Potential volatile impurities in N-cyclobutylcyclohexanamine could include starting materials or by-products from its synthesis, such as cyclobutylamine (B51885) or cyclohexanone (B45756). Degradation products could arise from exposure to heat, light, or reactive chemicals.

For the analysis of N-cyclobutylcyclohexanamine by GC-MS, the hydrochloride salt would first be converted to its more volatile free base by treatment with a base. The sample would then be injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound that can be used for identification.

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Ion Source Temperature | 230 °C |

| Mass Range | 40-450 amu |

To improve the volatility and chromatographic behavior of N-cyclobutylcyclohexanamine for GC analysis, derivatization is often employed. This involves a chemical reaction to convert the polar secondary amine group into a less polar, more volatile functional group. Acylation is a common derivatization strategy for amines. gcms.cz

Trifluoroacetic anhydride (B1165640) (TFAA) is a highly reactive reagent that readily converts primary and secondary amines into their corresponding trifluoroacetamide (B147638) derivatives. nih.govsemanticscholar.orgtcichemicals.comresearchgate.net These derivatives are significantly more volatile and produce excellent peak shapes in GC. The reaction is typically fast and can be performed at room temperature. The resulting trifluoroacetamide of N-cyclobutylcyclohexanamine would be amenable to GC-MS analysis, providing a characteristic mass spectrum for confirmation of its identity.

The derivatization reaction is as follows:

N-cyclobutylcyclohexanamine + (CF₃CO)₂O → N-cyclobutyl-N-(trifluoroacetyl)cyclohexanamine + CF₃COOH

The derivatized product can then be analyzed using the GC-MS conditions outlined in the previous section. The mass spectrum of the derivative would show a molecular ion peak and characteristic fragment ions resulting from the loss of the trifluoroacetyl group and fragmentation of the cyclobutyl and cyclohexyl rings, allowing for unambiguous identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone in the analysis of this compound due to its exceptional sensitivity and selectivity. technologynetworks.comnih.govresearchgate.net This powerful combination allows for the separation of the analyte from complex mixtures, followed by its unambiguous identification and quantification. nih.govresearchgate.net The versatility of LC-MS/MS makes it indispensable for a wide range of applications in pharmaceutical analysis.

The high sensitivity of LC-MS/MS makes it the preferred method for the trace analysis of this compound and the quantification of its metabolites. technologynetworks.com This is particularly important in pharmacokinetic studies where concentrations in biological matrices can be exceedingly low. nih.gov Triple-quadrupole LC-MS/MS systems operating in multiple reaction monitoring (MRM) mode provide excellent sensitivity and selectivity for targeted quantification. technologynetworks.com The development of these methods requires careful optimization of parameters such as mobile phase composition, gradient elution, and mass spectrometer settings to achieve the desired limits of detection and quantification. unich.it

For metabolite quantification, while the ideal approach involves using synthesized standards for each metabolite, this is often challenging. nih.gov In such cases, estimations may be made using the parent compound's standard curve, though this can introduce variability. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Quantitative Analysis

| Parameter | Setting |

|---|---|

| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.9 µm) thermofisher.com |

| Mobile Phase A | Water with 0.1% formic acid thermofisher.com |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid thermofisher.com |

| Flow Rate | 0.3 - 0.5 mL/min thermofisher.comresearchgate.net |

| Injection Volume | 5 - 100 µL thermofisher.comresearchgate.net |

| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer technologynetworks.comthermofisher.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

This table presents typical starting parameters for method development and may require optimization for specific applications.

High-resolution mass spectrometry (HRMS), utilizing technologies like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), is critical for the unequivocal identification of this compound and its related substances. nih.govresearchgate.net HRMS provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the determination of the elemental composition of an unknown compound. chromatographyonline.com This capability is invaluable for confirming the identity of the active pharmaceutical ingredient and for characterizing impurities and degradation products. thermofisher.comfda.gov The high resolving power of these instruments also helps to differentiate between compounds with very similar masses. researchgate.net

Tandem mass spectrometry (MS/MS) is employed for the structural confirmation of this compound. In this technique, the protonated molecule is isolated and then subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. mdpi.com The resulting fragmentation pattern serves as a molecular fingerprint, providing definitive structural information. nih.gov By analyzing these fragmentation pathways, researchers can confirm the connectivity of atoms within the molecule. researchgate.netnih.gov This is particularly useful in distinguishing between isomers and in elucidating the structures of unknown metabolites and degradation products. chromatographyonline.com

Capillary Electrophoresis (CE) and Related Electrophoretic Techniques for this compound

Capillary electrophoresis (CE) offers a high-efficiency separation alternative to HPLC for the analysis of this compound. sciex.com CE techniques, including capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), separate molecules based on their charge-to-mass ratio and differential partitioning, respectively. nih.govnih.gov

Advantages of CE include:

High separation efficiency : Leading to sharp peaks and excellent resolution. sciex.com

Minimal sample and reagent consumption : Nanoliter sample injection volumes are typical. nih.gov

Rapid analysis times : Separations are often completed within minutes. researchgate.net

CZE is suitable for the analysis of charged species like the hydrochloride salt of N-cyclobutylcyclohexanamine. analyticaltoxicology.com For neutral metabolites or related compounds, MEKC can be employed, where surfactants are added to the buffer to form micelles that act as a pseudo-stationary phase. nih.gov

Spectrophotometric and Other Optical Methods in this compound Analysis

While chromatographic methods are dominant, spectrophotometric methods, particularly UV-Visible spectroscopy, can be utilized for simpler quantification needs, such as in bulk drug analysis or for monitoring reaction kinetics where specificity is not a major concern. The utility of these methods depends on the presence of a chromophore in the this compound molecule that absorbs light in the UV-Visible range. The absorbance is directly proportional to the concentration of the compound, following the Beer-Lambert law. These methods are generally less sensitive and selective than LC-MS but can be cost-effective for specific applications.

Development of Stability-Indicating Methods for this compound

Developing a stability-indicating method is a regulatory requirement to ensure that the analytical procedure can accurately measure the active pharmaceutical ingredient in the presence of its degradation products, impurities, and excipients. conicet.gov.ar This involves subjecting this compound to forced degradation studies under various stress conditions. nih.govgsconlinepress.com

These conditions typically include:

Acid and Base Hydrolysis : Exposure to acidic and basic solutions (e.g., 0.1 M HCl, 0.1 M NaOH) at elevated temperatures. ijrpp.comajrconline.org

Oxidation : Treatment with an oxidizing agent like hydrogen peroxide. nih.gov

Thermal Stress : Exposure to high temperatures. ijrpp.com

Photolytic Stress : Exposure to UV and visible light. nih.gov

The goal is to generate degradation products to an extent of about 5-20%. ijrpp.com An HPLC or UPLC method is then developed and optimized to achieve baseline separation of the parent drug from all significant degradation products. nih.gov Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry is essential to confirm that the chromatographic peak of the analyte is free from any co-eluting degradants. nih.govnih.gov The validated stability-indicating method is then used for stability testing of the drug substance and its formulated products. researchgate.net

Table 2: Typical Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Duration |

|---|---|---|

| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | 30 minutes - 48 hours ijrpp.comnih.gov |

| Base Hydrolysis | 0.1 M - 1 M NaOH, 60-80°C | 30 minutes - 48 hours ijrpp.comnih.gov |

| Oxidation | 3% - 30% H₂O₂, Room Temp - 60°C | 1 hour - 48 hours nih.gov |

| Thermal | 60°C - 100°C | 2 hours - 28 days ijrpp.comnih.govmdpi.com |

The specific conditions and durations need to be adjusted based on the intrinsic stability of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.